2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
CAS No.:
Cat. No.: VC16293980
Molecular Formula: C15H11ClN2O4S3
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN2O4S3 |
|---|---|
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H11ClN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19) |
| Standard InChI Key | IQDLYAAAIRWJDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A 4-(4-chlorophenyl)sulfonyl group at position 4 of the oxazole ring, contributing electronegativity and steric bulk.
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A 2-thienyl group at position 2, introducing aromaticity and potential π-π interactions.
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A thioacetamide side chain at position 5, enabling hydrogen bonding and redox activity .
The IUPAC name, 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide, reflects this arrangement. The SMILES notation C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl further clarifies connectivity.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 414.9 g/mol |
| Formula | C₁₅H₁₁ClN₂O₄S₃ |
| Solubility | Likely polar aprotic solvents |
| Hydrogen Bond Donors | 2 (amide NH, thioether SH) |
| Hydrogen Bond Acceptors | 7 (sulfonyl O, oxazole N/O) |
The sulfonyl group enhances solubility in polar solvents, while the thienyl and chlorophenyl groups impart lipophilicity, suggesting balanced partition coefficients .
Synthetic Methodology
Reaction Pathways
Synthesis involves multi-step organic transformations:
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Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a thienyl-substituted nitrile under acidic conditions.
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Sulfonation: Reaction of the intermediate oxazole with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
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Thioacetamide Introduction: Nucleophilic substitution at position 5 using thiourea followed by acetylation .
Optimization Challenges
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Regioselectivity: Ensuring substitution at positions 2, 4, and 5 requires careful control of reaction stoichiometry.
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Sulfonyl Group Stability: Harsh conditions may lead to desulfonation, necessitating mild reagents .
Biological Activity and Mechanism Hypotheses
Putative Targets
While the exact mechanism remains under investigation, the compound’s structure suggests interactions with:
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Enzyme Inhibition: The sulfonyl group may bind to catalytic serine residues in hydrolases or proteases .
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Receptor Modulation: The thienyl and oxazole motifs resemble ligands for G-protein-coupled receptors (GPCRs) involved in inflammation .
Comparative Analysis with Structural Analogs
The thienyl group in the target compound may enhance binding to hydrophobic pockets compared to fluorophenyl or morpholine analogs .
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